molecular formula C14H19NO2 B13286805 Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate

Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate

Cat. No.: B13286805
M. Wt: 233.31 g/mol
InChI Key: FMDYADPUIXUSMM-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a methyl ester group, an amino group, and a tetrahydronaphthyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydronaphthalene and amino acids.

    Reaction Steps: The key steps include the formation of the amino acid derivative, followed by esterification to introduce the methyl ester group.

    Reaction Conditions: Common reagents and conditions used in these reactions include acid catalysts for esterification and protective groups for the amino group to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate can be compared with other similar compounds, such as:

  • Methyl 2-amino-3-(4-fluoro-2-nitrophenyl)propanoate
  • Methyl 2-amino-3-(4-hydroxyphenyl)propanoate

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities. The unique tetrahydronaphthyl moiety in this compound distinguishes it from other derivatives and contributes to its specific applications and effects.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate

InChI

InChI=1S/C14H19NO2/c1-17-14(16)13(15)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-3,5,8,11,13H,4,6-7,9,15H2,1H3

InChI Key

FMDYADPUIXUSMM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1CCCC2=CC=CC=C12)N

Origin of Product

United States

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